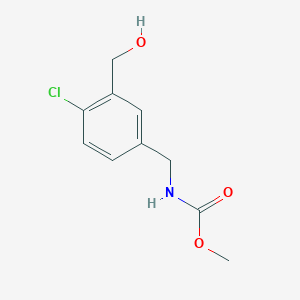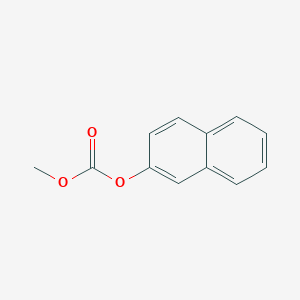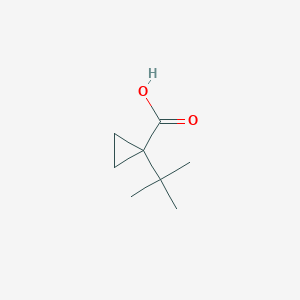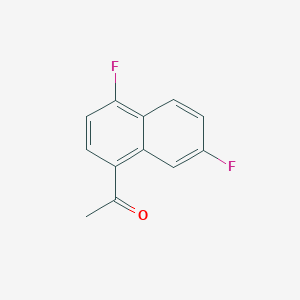
(4-Chloro-3-hydroxymethylbenzyl)carbamic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-3-hydroxymethylbenzyl)carbamic acid methyl ester is an organic compound with a complex structure that includes a chlorinated benzyl group, a hydroxymethyl group, and a carbamic acid methyl ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-hydroxymethylbenzyl)carbamic acid methyl ester typically involves multiple steps. One common method starts with the chlorination of 4-chlorotoluene to produce 4-chlorobenzyl chloride . This intermediate is then reacted with formaldehyde to introduce the hydroxymethyl group, forming 4-chloro-3-hydroxymethylbenzyl chloride. Finally, this compound undergoes a reaction with methyl carbamate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-3-hydroxymethylbenzyl)carbamic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: 4-Chloro-3-carboxybenzyl-carbamic Acid Methyl Ester.
Reduction: 4-Chloro-3-hydroxymethyl-benzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 4-azido-3-hydroxymethyl-benzyl-carbamic Acid Methyl Ester.
Aplicaciones Científicas De Investigación
(4-Chloro-3-hydroxymethylbenzyl)carbamic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in the body.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Chloro-3-hydroxymethylbenzyl)carbamic acid methyl ester involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobenzyl Chloride: A precursor in the synthesis of (4-Chloro-3-hydroxymethylbenzyl)carbamic acid methyl ester.
4-Chloro-3-hydroxymethylbenzyl Alcohol: A reduction product of the ester.
4-Chloro-3-carboxybenzyl-carbamic Acid Methyl Ester: An oxidation product of the ester.
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This versatility makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H12ClNO3 |
|---|---|
Peso molecular |
229.66 g/mol |
Nombre IUPAC |
methyl N-[[4-chloro-3-(hydroxymethyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C10H12ClNO3/c1-15-10(14)12-5-7-2-3-9(11)8(4-7)6-13/h2-4,13H,5-6H2,1H3,(H,12,14) |
Clave InChI |
WQILFZIQZQSPCF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NCC1=CC(=C(C=C1)Cl)CO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![8-Methoxy-9-methyl-1,3-dihydro-benzo[d]azepin-2-one](/img/structure/B8308805.png)
![4H-1,3-Benzodioxin-6-methanol, 2,2-dimethyl-alpha-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-](/img/structure/B8308811.png)


![6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B8308839.png)

